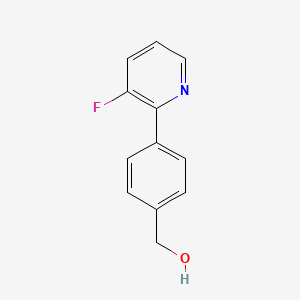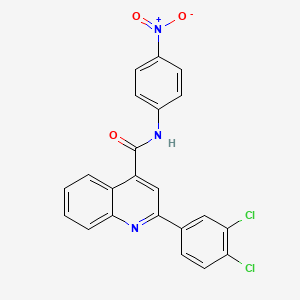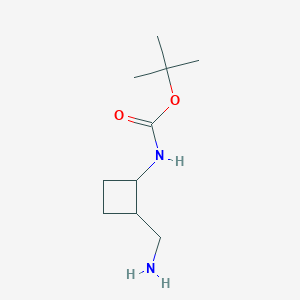![molecular formula C16H22N2O B12994730 5-(o-Tolyl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B12994730.png)
5-(o-Tolyl)-3,9-diazaspiro[5.5]undecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(o-Tolyl)-3,9-diazaspiro[5.5]undecan-2-one is a spirocyclic compound characterized by a unique structure that includes a spiro[5.5]undecane core with a diazaspiro moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(o-Tolyl)-3,9-diazaspiro[5.5]undecan-2-one typically involves the formation of the spirocyclic core followed by the introduction of the diazaspiro moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable ketone with a diamine in the presence of a catalyst can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(o-Tolyl)-3,9-diazaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the diazaspiro moiety.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
5-(o-Tolyl)-3,9-diazaspiro[5.5]undecan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound’s unique structure makes it a candidate for use in materials science and catalysis.
Mechanism of Action
The mechanism of action of 5-(o-Tolyl)-3,9-diazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound shares a similar spirocyclic core but has different substituents, leading to distinct biological activities.
Spiro[5.5]undecane derivatives: These compounds have variations in the spirocyclic core or the attached functional groups, resulting in different chemical and biological properties.
Uniqueness
5-(o-Tolyl)-3,9-diazaspiro[5.5]undecan-2-one is unique due to its specific substitution pattern and the presence of the diazaspiro moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C16H22N2O |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
5-(2-methylphenyl)-3,9-diazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C16H22N2O/c1-12-4-2-3-5-13(12)14-11-18-15(19)10-16(14)6-8-17-9-7-16/h2-5,14,17H,6-11H2,1H3,(H,18,19) |
InChI Key |
JNQBUUBKCYRLFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CNC(=O)CC23CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


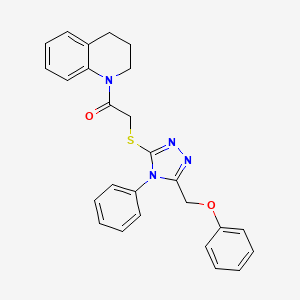
![7-Methyl-7-azaspiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B12994655.png)
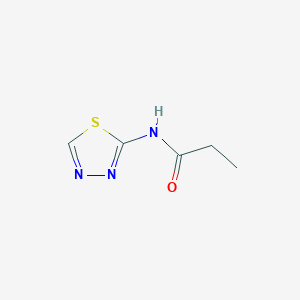
![8-Bromo-2-(tert-butyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B12994678.png)
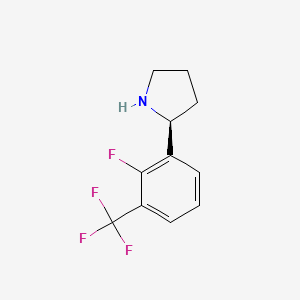
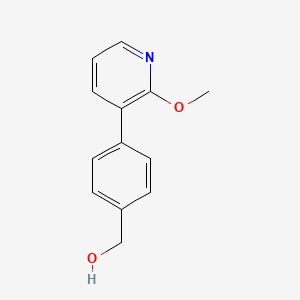
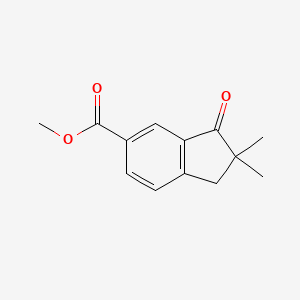
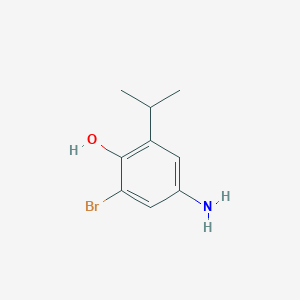
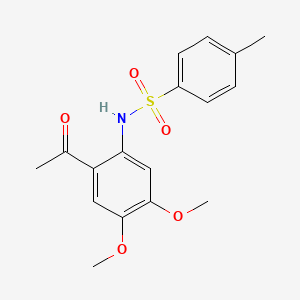
![2-(Tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12994736.png)
![Methyl 3-(4-bromo-1H-pyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12994737.png)
